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Compound of Interest

Compound Name: Dichlorprop-dimethylammonium

CAS No.: 53404-32-3

Cat. No.: B1607376

Get Quote

Executive Summary & Molecular Architecture
Dichlorprop-dimethylammonium is the salt form of the herbicide Dichlorprop (2,4-DP). Unlike

the parent acid, which is lipophilic, the salt is highly water-soluble, facilitating aqueous

formulation. Its spectroscopic signature is defined by the ionic interaction between the

carboxylate anion of the propionic acid moiety and the dimethylammonium cation.

Molecular Formation & Stoichiometry
The salt is formed via a proton transfer reaction. In solution (and solid state), the acidic proton

of Dichlorprop protonates the nitrogen of dimethylamine.

Dichlorprop (Acid)
(Lipophilic)

Proton Transfer
Transition

Donates H+

Dimethylamine
(Base)

Accepts H+

Dichlorprop-dimethylammonium
(Hydrophilic Salt)

Ionic Bonding

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1607376#bc-rfq
https://www.benchchem.com/product/b1607376/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-dichlorprop-dimethylammonium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607376?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Reaction pathway for the formation of the dimethylammonium salt, highlighting the

transition from lipophilic acid to hydrophilic salt.

Nuclear Magnetic Resonance (NMR) Profile
The NMR spectrum of the salt differs from the parent acid primarily by the addition of the amine

signals and the shift of the protons/carbons adjacent to the carboxyl group due to ionization.

1H-NMR (Proton NMR)
Solvent: D₂O (preferred for salt) or DMSO-d₆. Reference: TMS (0.00 ppm).
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(Dimethylammon
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Doublet (J=6.8

Hz)
3H

CH₃-CH
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Critical Analysis:
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The Diagnostic Peak: The singlet at 2.72 ppm is the definitive marker for the

dimethylammonium counter-ion. In the parent acid, this peak is absent.

Alpha-Proton Shift: The quartet at 4.65 ppm may shift slightly upfield (0.1–0.2 ppm)

compared to the free acid in CDCl₃ due to the increased electron density of the carboxylate

anion (

) versus the carboxylic acid (

).

13C-NMR (Carbon NMR)
Solvent: D₂O or DMSO-d₆.

Carbon Type Shift (δ ppm) Assignment Note

Carboxylate 178.5 -COO⁻
Downfield shift vs Acid

(-COOH ~174 ppm)

Aromatic C-O 153.2 C-1 (Ipso)
Attached to ether

oxygen

Aromatic C-Cl 129.5 C-2 Ortho-chlorine

Aromatic C-H 128.1 C-3 Meta-hydrogen

Aromatic C-Cl 125.8 C-4 Para-chlorine

Aromatic C-H 122.4 C-5

Aromatic C-H 115.8 C-6 Ortho-hydrogen

Methine 74.5 -CH-O- Chiral center carbon

Amine Methyl 35.2 N-(CH₃)₂
Diagnostic for salt

form

Methyl 18.5 -CH₃ Terminal methyl

Infrared (IR) Spectroscopy
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IR spectroscopy provides the quickest method to distinguish the salt from the free acid by

observing the carbonyl region.

Comparative Analysis: Acid vs. Salt
Functional Group

Parent Acid
(Dichlorprop)

Dimethylammoniu
m Salt

Structural Cause

O-H Stretch

Broad, 2500–3300

cm⁻¹ (Carboxylic

dimer)

Absent (replaced by

N-H)

Deprotonation of

COOH

Carbonyl (C=O)
Strong, sharp 1700–

1725 cm⁻¹
Absent

Loss of C=O double

bond character

Carboxylate (COO⁻) Absent

Two bands: 1580–

1610 cm⁻¹ (Asym) &

1380–1400 cm⁻¹

(Sym)

Resonance

stabilization of anion

Ammonium (NH₂⁺) Absent
Broad, 2400–3000

cm⁻¹
N-H stretching in salt

Ether (C-O-C) 1240 cm⁻¹ 1240 cm⁻¹
Aryl-alkyl ether bond

remains intact

Expert Insight: To validate the salt formation, look for the disappearance of the 1715 cm⁻¹

peak. If a sharp peak remains at 1715 cm⁻¹, the conversion to salt is incomplete, or the sample

has acidified.

Mass Spectrometry (MS) & Fragmentation
In modern residue analysis (LC-MS/MS), the salt dissociates in the mobile phase. Detection

typically targets the Dichlorprop anion in Negative Electrospray Ionization (ESI-).

Primary Ionization (ESI Negative Mode)
Precursor Ion: [M-H]⁻ = m/z 233 (based on ³⁵Cl isotope).

Isotopic Pattern: Distinctive Cl₂ pattern (9:6:1 ratio for M, M+2, M+4) at m/z 233, 235, 237.
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Fragmentation Pathway (MRM Transitions)
The fragmentation is driven by the cleavage of the ether bond.

Precursor Ion [M-H]⁻
m/z 233

(Dichlorprop Anion)

Ether Cleavage
(Loss of C3H4O2)

Collision Energy
~15-20 eV

Quantifier Ion
m/z 161

(2,4-Dichlorophenoxide)

Major Product

Qualifier Ion
m/z 125

(Loss of HCl from Phenol)

High Energy
~30 eV

Click to download full resolution via product page

Figure 2: ESI(-) Fragmentation pathway used for Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for LC-MS/MS

Transition
Type

Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Purpose

Quantifier 233.0 161.0 18 Quantification

Qualifier 233.0 125.0 30 Confirmation
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| Qualifier | 235.0 | 163.0 | 18 | Isotope Confirmation (³⁷Cl) |

Analytical Protocol: Validated LC-MS/MS Workflow
This protocol is designed for the quantification of Dichlorprop (as the dissociated anion) in

aqueous or biological matrices, derived from standard environmental methods (e.g., EPA

Method 8321B).

Sample Preparation
Extraction: Acidify sample to pH < 2 (using H₂SO₄) to convert all salt to the free acid form for

extraction efficiency, or use Solid Phase Extraction (SPE) with a weak anion exchange

(WAX) cartridge if retaining the anionic form.

Solvent: Extract with Acetonitrile or Methanol.

Filtration: 0.22 µm PTFE filter.

Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

Mobile Phase A: 5mM Ammonium Acetate in Water (pH 9) or 0.1% Formic Acid (pH 3). Note:

Acidic mobile phases suppress ionization in negative mode less than expected for phenoxys,

but basic pH ensures full ionization to [M-H]-.

Mobile Phase B: Acetonitrile (LC-MS grade).

Gradient: 10% B to 90% B over 8 minutes.

System Suitability (Self-Validating Logic)
To ensure data integrity, the following criteria must be met before running samples:

Retention Time Stability: ±0.1 min deviation max.

Ion Ratio: The ratio of m/z 161 to m/z 125 must be within ±20% of the reference standard.
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Isotope Match: The peak area ratio of m/z 233 (³⁵Cl) to m/z 235 (³⁷Cl) must be approximately

1.5 : 1 (reflecting the Cl₂ natural abundance).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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